N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core, which is a fused ring system consisting of benzene and imidazole rings, and is substituted with a furan and pyridine moiety
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-18(13-3-4-15-16(7-13)22-11-21-15)20-9-12-6-14(10-19-8-12)17-2-1-5-24-17/h1-8,10-11H,9H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFGXDZYIBNMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
Benzimidazoles are classically synthesized via acid-catalyzed cyclization of o-phenylenediamines with carboxylic acids or derivatives. For the 5-carboxylic acid substituent, 4-amino-3-nitrobenzoic acid serves as a key intermediate:
Nitration and Reduction :
Cyclization :
Alternative Route via Isatin Derivatives
Patent literature describes indazole-to-benzimidazole scaffold hopping using isatin precursors:
- 5-Chloroisatin undergoes diazotization with NaNO₂/H₂SO₄, followed by SnCl₂ reduction to yield 5-chloroindazole-3-carboxylic acid .
- Esterification with SOCl₂/MeOH produces methyl 5-chloroindazole-3-carboxylate , which is hydrolyzed to the carboxylic acid.
- Chlorine displacement with ammonia or amines introduces the desired substituents.
Advantage : Enables late-stage diversification of the benzimidazole core.
Synthesis of (5-(Furan-2-yl)Pyridin-3-yl)Methanamine
Suzuki-Miyaura Cross-Coupling for Pyridine-Furan Assembly
The pyridine-furan moiety is constructed via palladium-catalyzed coupling:
3-Bromo-5-(bromomethyl)pyridine reacts with furan-2-ylboronic acid under Suzuki conditions:
- Catalyst: Pd(PPh₃)₄
- Base: Na₂CO₃
- Solvent: DME/H₂O
- $$ \text{3-Bromo-5-(bromomethyl)pyridine} + \text{Furan-2-ylboronic acid} \xrightarrow{\text{Pd(0)}} \text{5-(Furan-2-yl)pyridin-3-yl)methyl bromide} $$
Amination :
Yield : 55–62% after column chromatography (SiO₂, CH₂Cl₂/MeOH).
Multicomponent Condensation Approach
Cyano-(2H)-pyridones serve as precursors for nicotinonitrile derivatives, which are functionalized with furan groups:
Cyclization :
Functional Group Interconversion :
Note : This method offers regioselective furan attachment but requires stringent temperature control.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
1H-Benzo[d]imidazole-5-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in the presence of N-hydroxybenzotriazole (HOBt) :
Activation:
- $$ \text{1H-Benzo[d]imidazole-5-carboxylic acid} + \text{EDCl} \rightarrow \text{Acyloxyphosphonium intermediate} $$
Aminolysis:
Mixed Carbonate Activation
Patent WO2013150545A2 discloses N,N-carbonyldiimidazole (CDI) as an efficient coupling agent for benzimidazole carboxamides:
- In situ activation of the carboxylic acid with CDI in THF generates an acylimidazole intermediate.
- Nucleophilic attack by the amine proceeds at 45–65°C, avoiding racemization.
Advantages : High purity (>95% by HPLC), minimal side products.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, imidazole-H), 8.15–7.98 (m, 3H, pyridine-H), 7.62 (d, J = 8.4 Hz, 1H, benzimidazole-H), 6.85–6.72 (m, 2H, furan-H), 4.65 (s, 2H, CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (CO), 152.1, 148.7, 142.3 (aromatic C), 112.5 (furan C), 40.8 (CH₂).
Challenges and Optimization Opportunities
- Regioselectivity in Benzimidazole Formation : Competing cyclization pathways may yield 1H- vs. 3H-benzimidazole isomers. Acid choice (e.g., HCl vs. HCOOH) influences product distribution.
- Furan Stability : Furan rings are prone to oxidation; inert atmospheres (N₂/Ar) are recommended during coupling steps.
- Amine Protection : The primary amine in (5-(furan-2-yl)pyridin-3-yl)methanamine may require Boc protection prior to coupling, followed by TFA deprotection.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Ring
The pyridine ring undergoes electrophilic aromatic substitution (EAS) under acidic conditions. The methylene linker (-CH₂-) adjacent to pyridine enhances reactivity by acting as an electron-donating group.
Example Reaction :
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 hrs | Nitro-substituted derivative at the pyridine’s para position to -CH₂- group |
This reactivity is inferred from synthetic protocols for analogous pyridine-benzimidazole hybrids .
Furan Ring Oxidation
The furan-2-yl group is susceptible to oxidation, particularly at the α-position, forming dihydrofuran derivatives or furanones.
Example Reaction :
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Epoxidation | m-CPBA (meta-chloroperoxybenzoic acid), CH₂Cl₂, 25°C, 12 hrs | Epoxidized furan ring with retained benzimidazole-pyridine framework |
This aligns with oxidation patterns observed in structurally related furan-containing carboxamides.
Carboxamide Hydrolysis
The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Example Reaction :
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8 hrs | 1H-benzo[d]imidazole-5-carboxylic acid derivative |
| Basic Hydrolysis | NaOH (2M), ethanol/H₂O, 70°C, 6 hrs | Sodium salt of the carboxylic acid |
Similar hydrolysis mechanisms are documented in benzimidazole-carboxamide systems .
Benzimidazole Core Functionalization
The benzimidazole moiety participates in electrophilic substitutions, such as sulfonation or halogenation, at the 4- or 6-positions due to electron-rich aromaticity.
Example Reaction :
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Chlorination | Cl₂, FeCl₃ catalyst, 40°C, 3 hrs | 4-chloro-1H-benzo[d]imidazole-5-carboxamide derivative |
This reactivity is consistent with reported benzimidazole modifications in pharmaceutical intermediates.
Reductive Alkylation of the Methylene Linker
The -CH₂- bridge between pyridine and benzimidazole can undergo reductive alkylation to introduce substituents.
Example Reaction :
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Reductive Amination | NaBH₃CN, R-NH₂, MeOH, 25°C, 24 hrs | Secondary amine-functionalized derivative at the methylene position |
This method is adapted from large-scale syntheses of related anticoagulant agents .
Cross-Coupling Reactions
The pyridine and furan rings enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings for structural diversification.
Example Reaction :
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O, 80°C, 12 hrs | Aryl-substituted pyridine derivative |
Such reactions are critical for generating bioactive analogs in medicinal chemistry.
Key Mechanistic Insights:
-
Furan Reactivity : The electron-rich furan ring undergoes electrophilic attacks preferentially at the α-position due to resonance stabilization.
-
Pyridine Directing Effects : The pyridine’s nitrogen directs electrophiles to the para position relative to the methylene group .
-
Carboxamide Stability : Hydrolysis rates depend on steric hindrance from the benzimidazole core, requiring prolonged heating .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is , with a molecular weight of 318.3 g/mol. The compound features a complex structure that includes a benzimidazole core, a furan ring, and a pyridine moiety, which contribute to its unique chemical behavior and biological activity .
Medicinal Chemistry
This compound has been extensively studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzimidazole have shown promising results in inhibiting tumor growth in vivo and inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound has demonstrated notable antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Studies report minimum inhibitory concentration (MIC) values indicating potent activity, suggesting its potential as a new class of antimicrobial agents .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in disease pathways, offering therapeutic avenues for conditions like cancer and bacterial infections. Its mechanism of action likely involves binding to the active sites of target enzymes, disrupting their function .
Anticancer Efficacy
Research has shown that this compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancers. In vivo studies indicated that treatment with this compound leads to reduced tumor sizes in mouse models, highlighting its potential as a therapeutic agent in oncology .
Mechanistic Insights
Investigations into the mechanism of action reveal that the compound may interfere with key signaling pathways involved in cancer cell survival. For example, it could inhibit the PI3K/Akt pathway, which is crucial for cell proliferation and survival .
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to various biological outcomes. The exact pathways involved can vary, but often include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares structural similarities but lacks the benzimidazole core.
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Another heterocyclic compound with a furan moiety, but with a different core structure.
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is unique due to its combination of a benzimidazole core with furan and pyridine substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (CAS Number: 2034340-98-0) is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its chemical properties, synthesis, and biological activity, particularly in the context of antimicrobial and anticancer properties.
The molecular formula of this compound is , with a molecular weight of 318.3 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034340-98-0 |
| Molecular Formula | C₁₈H₁₄N₄O₂ |
| Molecular Weight | 318.3 g/mol |
Synthesis
The synthesis of this compound generally involves multi-step organic reactions, including the formation of the furan and pyridine rings followed by coupling reactions. A typical synthetic route includes:
- Formation of the Furan Ring : Cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
- Pyridine Ring Formation : Utilizing Hantzsch pyridine synthesis.
- Coupling Reactions : Employing palladium-catalyzed cross-coupling reactions to form the final product.
Antimicrobial Properties
Research indicates that compounds containing imidazole and furan functionalities exhibit significant antimicrobial activities. For instance, derivatives similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole have shown effective inhibition against various bacterial strains. A study reported that certain imidazole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting potential use as antibacterial agents .
Anticancer Activity
The benzimidazole scaffold is recognized for its anticancer properties. Compounds like N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of related compounds against Mycobacterium tuberculosis, demonstrating that modifications in the benzimidazole structure significantly influenced efficacy .
- Anticancer Mechanism Exploration : Research focused on the mechanism of action revealed that the compound could inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in various cancer cell lines .
Q & A
Q. Q: What are the standard synthetic routes for preparing N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide, and how can intermediates be optimized?
A: The compound is synthesized via multi-step protocols involving:
- Condensation reactions : Reacting furan-2-yl pyridine derivatives with benzimidazole precursors in polar aprotic solvents like DMF or NMP, often using K₂CO₃ as a base to deprotonate intermediates .
- Nucleophilic substitution : For example, alkylation of benzimidazole-5-carboxamide with a chloromethyl pyridine intermediate under mild conditions (room temperature, 12–24 hours) .
- Purification : Recrystallization from ethanol or ethanol/water mixtures is common, achieving >84% yield and purity validated by melting point analysis and IR spectroscopy (e.g., C=O stretch at ~1627 cm⁻¹ for amide groups) .
Structural Confirmation
Q. Q: Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
A: Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., NH stretch at ~3342 cm⁻¹, C=O imidazole at ~1783 cm⁻¹) .
- Elemental analysis : Validates empirical formulas (e.g., %N calculated vs. observed deviations ≤0.5%) .
- NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., furan protons at δ 6.2–7.4 ppm, pyridine CH₂ linkages at δ 4.5–5.0 ppm) .
Stability and Degradation
Q. Q: How should researchers assess the stability of this compound under varying storage or reaction conditions?
A:
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC .
- Solution stability : Test in solvents like DMSO or ethanol at 4°C/25°C over 1–4 weeks, using LC-MS to detect hydrolysis/byproducts .
Biological Activity Profiling
Q. Q: What methodologies are recommended for preliminary evaluation of biological activity?
A:
- Virtual screening : Use docking software (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs, leveraging SMILES/InChI descriptors for 3D modeling .
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Measure IC₅₀ values against proteases or oxidases using fluorogenic substrates .
Advanced Synthetic Challenges
Q. Q: How can low yields in the final alkylation step be addressed?
A: Common issues and solutions:
- Steric hindrance : Replace bulky leaving groups (e.g., Cl → Br) or use phase-transfer catalysts like tetrabutylammonium bromide .
- Solvent optimization : Switch from DMF to DMA (dimethylacetamide) for better solubility of aromatic intermediates .
- Temperature control : Conduct reactions under reflux (e.g., 80°C) to accelerate kinetics without side-product formation .
Computational Modeling for SAR Studies
Q. Q: What computational tools are effective for structure-activity relationship (SAR) studies?
A:
- Molecular docking : Use PyMOL or Schrödinger Suite to map interactions (e.g., hydrogen bonds between the amide group and target residues) .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in physiological conditions .
Contradictory Data in Biological Assays
Q. Q: How should discrepancies between in silico predictions and experimental IC₅₀ values be resolved?
A:
- Re-evaluate docking parameters : Adjust grid box size to encompass allosteric sites or include water molecules in the binding pocket .
- Validate assay conditions : Confirm enzyme purity (SDS-PAGE) and substrate stability (UV-Vis kinetics) .
- Synergistic effects : Test combinations with adjuvants (e.g., ATP for kinase assays) to mimic physiological environments .
Handling Impurities in Scale-Up
Q. Q: What strategies mitigate impurities during gram-scale synthesis?
A:
- Chromatography : Use flash silica gel columns with gradient elution (e.g., 5→20% EtOAc in hexane) to separate regioisomers .
- Crystallization additives : Add seed crystals or surfactants (e.g., Tween-80) to enhance crystal lattice formation .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and terminate at optimal conversion .
Advanced Characterization of Polymorphs
Q. Q: How can researchers identify and characterize polymorphic forms of this compound?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
